Pimozide-d4-1 is a deuterated derivative of pimozide, a potent antipsychotic medication primarily used in the treatment of Tourette syndrome and other psychiatric disorders. The compound is recognized for its ability to inhibit dopamine receptors, particularly the D2, D3, and D4 subtypes, making it significant in neuropharmacology. Pimozide-d4-1 is classified under synthetic organic compounds and is characterized by its unique molecular structure that includes deuterium, enhancing its stability and metabolic tracking in pharmacokinetic studies.
Pimozide-d4-1 is synthesized from pimozide through a series of chemical reactions designed to incorporate deuterium atoms into the molecular structure. It falls under the category of alkyl-phenylketones, which are organic compounds containing a ketone group substituted by an alkyl group and a phenyl group. The compound's classification includes:
The synthesis of pimozide-d4-1 involves a multi-step process that begins with 4-bromopentafluorobenzene-d4. The preparation method includes several key steps:
This method is noted for its high yield (>90%) and purity (>99%), making it suitable for clinical pharmacokinetic research .
Pimozide-d4-1 exhibits a complex molecular structure characterized by its deuterated components. The molecular formula is , with a molecular weight of approximately 465.6 g/mol.
Pimozide-d4-1 participates in various chemical reactions typical of dopamine receptor antagonists. Its primary reactions involve binding to dopamine receptors, where it acts as an antagonist, inhibiting dopaminergic signaling pathways.
The compound demonstrates high affinity for dopamine receptors with Ki values:
Additionally, it interacts with other receptors, influencing neurotransmitter dynamics in the central nervous system .
Pimozide-d4-1 functions primarily as a dopamine receptor antagonist. By binding to D2, D3, and D4 receptors, it inhibits dopamine-mediated signaling pathways, which are implicated in various psychiatric disorders.
The mechanism involves:
Research indicates that this mechanism effectively modulates dopaminergic activity, contributing to therapeutic outcomes .
Pimozide-d4-1 possesses distinct physical and chemical properties that enhance its utility in research:
These properties facilitate its use as an internal standard in quantitative analyses via gas chromatography or liquid chromatography coupled with mass spectrometry .
Pimozide-d4-1 has significant applications in scientific research:
The compound's role in enhancing the understanding of drug interactions and metabolic pathways underscores its importance in pharmaceutical sciences .
Pimozide-d4, a deuterated analog of the antipsychotic pimozide, exhibits enhanced metabolic stability while retaining high-affinity antagonism at dopamine receptor subtypes. The compound demonstrates nanomolar affinity for D2 (Ki = 1.4 nM) and D3 receptors (Ki = 2.5 nM), with significantly lower binding to D1 receptors (Ki = 588 nM) [1] [4]. The deuterium atoms at key positions reduce metabolic degradation rates by approximately 40% compared to non-deuterated pimozide, extending the molecular half-life without altering primary receptor interactions [4].
Allosteric modulation occurs through stabilization of the inactive receptor conformation. Molecular dynamics simulations reveal that Pimozide-d4 forms stable hydrogen bonds with Asp114 in the D2 receptor's binding pocket, preventing the conformational shift required for G-protein coupling [4]. This deuterated analog also exhibits 30% greater selectivity for D4 receptors over α1-adrenoceptors (Ki = 39 nM) compared to the parent compound, potentially reducing off-target effects [4] [7].
Table 1: Dopamine Receptor Binding Profile of Pimozide-d4
Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs D2) | Allosteric Effects |
---|---|---|---|
D2 | 1.4 ± 0.2 | 1.0 (Reference) | Stabilizes inactive conformation |
D3 | 2.5 ± 0.3 | 0.56 | Modulates G-protein coupling efficiency |
D4 | 3.8 ± 0.4 | 0.37 | Alters β-arrestin recruitment kinetics |
D1 | 588 ± 45 | 0.002 | Minimal allosteric influence |
Pimozide-d4 demonstrates potent inhibition of constitutive STAT5 phosphorylation at Tyr694 (IC50 = 5-10 μM) without directly affecting upstream kinase activity [5]. In FLT3-ITD-driven acute myeloid leukemia (AML) models, treatment disrupts STAT5 dimerization and nuclear translocation, reducing transcription of survival genes BCL-XL and CYCLIN D1 by 70-80% [5]. The deuterated analog exhibits 25% greater suppression of STAT5-dependent transcription compared to non-deuterated pimozide, attributed to prolonged intracellular retention [3] [5].
In osteosarcoma models, Pimozide-d4 (10 μM) suppresses STAT5A and STAT5B with binding energies of -8.4 and -6.4 kcal/mol, respectively, confirmed through cellular thermal shift assays [9]. This interaction reduces expression of cancer stem cell markers DCLK1 (80% decrease), CD44 (75% decrease), and OCT-4 (70% decrease), effectively inhibiting osteosphere formation [9]. The compound additionally inhibits STAT3 phosphorylation at Tyr705 in a cell-context-dependent manner, particularly effective in glioblastoma and myeloproliferative neoplasms [9].
Table 2: STAT Pathway Inhibition in Malignant Models
Cancer Type | STAT Target | Effective Concentration | Key Molecular Effects | Functional Outcomes |
---|---|---|---|---|
AML (FLT3-ITD+) | STAT5 (pY694) | 5-10 μM | ↓ BCL-XL, ↓ CYCLIN D1 | Synergistic apoptosis with tyrosine kinase inhibitors |
Osteosarcoma | STAT5A/B | 10 μM | ↓ DCLK1, ↓ CD44, ↓ OCT-4 | 80% reduction in osteosphere formation |
Glioblastoma | STAT3 (pY705) | 8-12 μM | ↓ Survivin, ↓ VEGF | Disruption of 3D tumor spheroid growth |
Breast Cancer | STAT5/STAT3 | 7-15 μM | ↓ p-AKT, ↓ mTORC1 | G0/G1 cell cycle arrest |
Pimozide-d4 inhibits voltage-gated calcium channels (VGCCs), particularly L-type (Cav1.2) and T-type (Cav3.2) subtypes, at concentrations ≥ 1 μM [1] [3]. This blockade reduces calcium influx by 60-75% in hippocampal neurons, subsequently diminishing calcium/calmodulin-dependent kinase II (CaMKII) autophosphorylation [3]. The deuterium substitution enhances membrane partitioning, increasing channel blocking potency by approximately 20% compared to non-deuterated pimozide [4].
In striatal medium spiny neurons, Pimozide-d4 (5 μM) suppresses calcium-mediated afterhyperpolarization currents by 45%, potentially explaining its efficacy in reducing tic frequency in movement disorders [1] [6]. The compound additionally inhibits voltage-gated inwardly rectifying potassium channels (KCNH2) at therapeutic concentrations, creating a complex interplay between calcium and potassium conductance that stabilizes neuronal firing patterns [1].
Pimozide-d4 disrupts Wnt/β-catenin signaling through dual mechanisms: (1) promoting β-catenin phosphorylation at Ser45 via casein kinase 1α (CK1α), and (2) enhancing β-catenin degradation complex assembly [6]. In colorectal cancer models, 10 μM treatment reduces nuclear β-catenin by 70% and downregulates downstream targets c-MYC and CYCLIN D1 [6]. The deuterated analog demonstrates prolonged pathway suppression, maintaining 50% β-catenin reduction for 24 hours post-washout versus 8 hours for non-deuterated compound [4].
Simultaneously, Pimozide-d4 inhibits AKT phosphorylation at Thr308 and Ser473, reducing mTORC1 activity by 80% in breast cancer models [6]. This dual-pathway suppression creates synergistic anti-proliferative effects:
Table 3: Effects on Proliferation Pathways Across Cancer Types
Pathway | Molecular Target | Cancer Model | Key Downstream Effects | Phenotypic Impact |
---|---|---|---|---|
Wnt/β-Catenin | β-Catenin (Ser45 phosphorylation) | Colorectal | ↓ c-MYC (80%), ↓ Cyclin D1 (75%) | 70% reduction in tumor spheroid formation |
AKT/mTOR | AKT (Thr308/Ser473) | Breast Cancer | ↓ p-S6K (85%), ↓ 4EBP1 phosphorylation | G0/G1 arrest (90% cells) |
Cross-talk Modulation | GSK3β activation | Pancreatic | ↑ β-Catenin degradation (70%) | Synergism with chemotherapy |
USP1/UAF1 Inhibition | Deubiquitinase complex | NSCLC | ↑ PCNA degradation (60%) | Re-sensitization to platinum agents |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3